1-[(2-Hydroxyethyl)amino]-2-[(4-methylpiperazin-1-yl)carbonyl]anthracene-9,10-dione
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Overview
Description
1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERAZINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperazine ring and an anthracene core, making it a valuable subject of study in organic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERAZINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting with the preparation of the anthracene core, followed by the introduction of the piperazine ring and the hydroxyethyl group. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts.
Ugi reaction: and ring opening of aziridines under the action of N-nucleophiles.
Intermolecular cycloaddition: of alkynes bearing amino groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Parallel solid-phase synthesis: for efficient production.
Photocatalytic synthesis: to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERAZINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinones and other reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the piperazine and anthracene moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents, and acylating agents.
Major Products
Oxidation products: Quinones and related compounds.
Reduction products: Hydroquinones and other reduced derivatives.
Substitution products: Various substituted anthracene and piperazine derivatives.
Scientific Research Applications
1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERAZINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERAZINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. Key pathways involved include:
Enzyme inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It can bind to specific receptors, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 1,4-BIS((2-HYDROXYETHYL)AMINO)-9,10-ANTHRACENEDIONEBIS(2-PROPENOIC)ESTER .
- 2-[(4-(2-HYDROXYETHYL)PIPERAZIN-1-YL)CARBONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE .
Uniqueness
1-[(2-HYDROXYETHYL)AMINO]-2-(4-METHYLPIPERAZINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE stands out due to its unique combination of a piperazine ring and an anthracene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(2-hydroxyethylamino)-2-(4-methylpiperazine-1-carbonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H23N3O4/c1-24-9-11-25(12-10-24)22(29)17-7-6-16-18(19(17)23-8-13-26)21(28)15-5-3-2-4-14(15)20(16)27/h2-7,23,26H,8-13H2,1H3 |
InChI Key |
LAGHIVYGGJQQFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO |
Origin of Product |
United States |
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